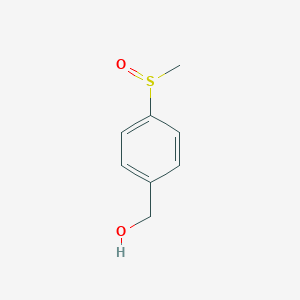
Benzenemethanol, 4-(methylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-(methylsulfinyl)-, also known as 4-Methylsulfinylbenzyl alcohol, is an organic compound with the molecular formula C8H10O2S and a molar mass of 170.23 g/mol . This compound features a benzene ring substituted with a methanol group and a methylsulfinyl group at the para position.
Méthodes De Préparation
The synthesis of Benzenemethanol, 4-(methylsulfinyl)- can be achieved through various synthetic routes. One common method involves the oxidation of 4-(methylthio)benzyl alcohol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Benzenemethanol, 4-(methylsulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(methylthio)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Benzenemethanol, 4-(methylsulfinyl)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism by which Benzenemethanol, 4-(methylsulfinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Benzenemethanol, 4-(methylsulfinyl)- can be compared with similar compounds such as:
Benzyl alcohol: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.
4-Methylbenzyl alcohol: Contains a methyl group instead of a methylsulfinyl group, affecting its chemical properties and reactivity.
4-Methylsulfinylbenzaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.
Benzenemethanol, 4-(methylsulfinyl)- stands out due to the presence of both the methanol and methylsulfinyl groups, which confer unique chemical properties and reactivity patterns.
Propriétés
IUPAC Name |
(4-methylsulfinylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEWOXDCIZAOTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448738 |
Source


|
| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106732-70-1 |
Source


|
| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
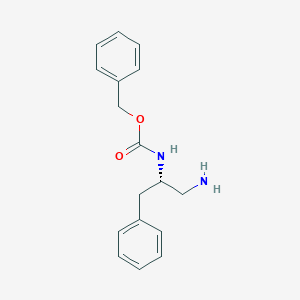
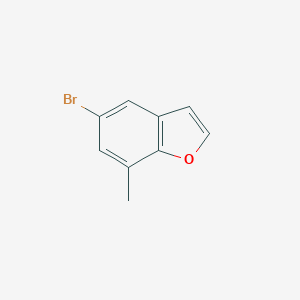
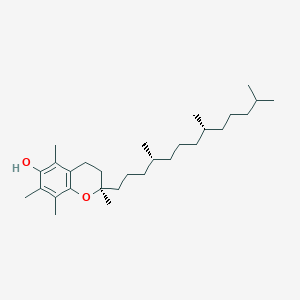
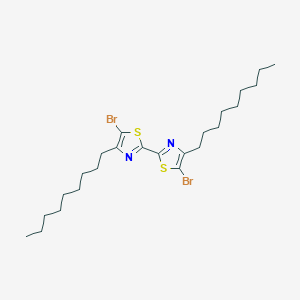
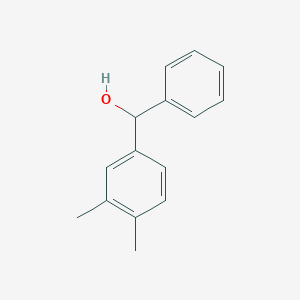
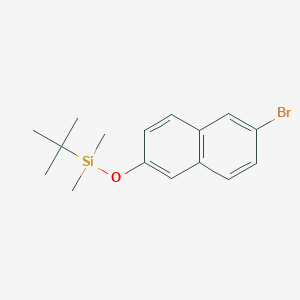
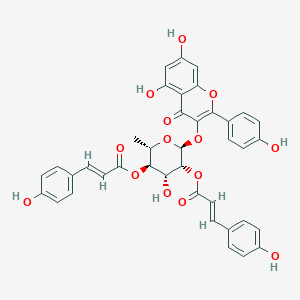
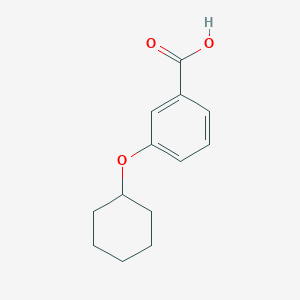
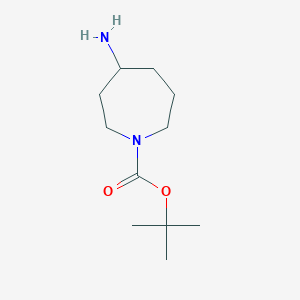
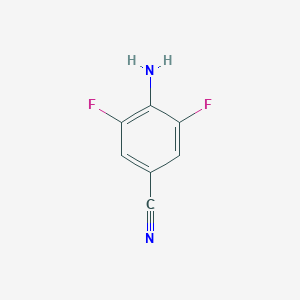
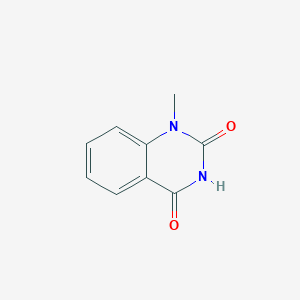
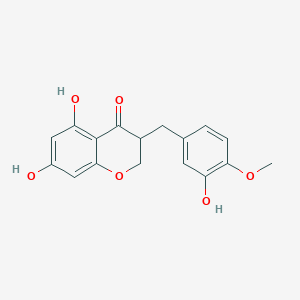
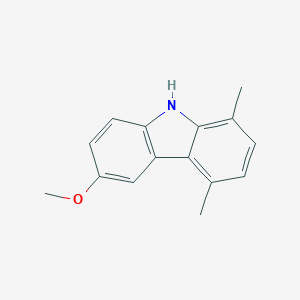
![1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)
